molecular formula C8H10O2 B1265222 (1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol

(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol

Cat. No. B1265222
M. Wt: 138.16 g/mol
InChI Key: VQKKVCTZENPFCZ-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol is a trans-3-ethenylcyclohexa-3,5-diene-1,2-diol. It is an enantiomer of a (1R,2R)-3-ethenylcyclohexa-3,5-diene-1,2-diol.

Scientific Research Applications

Synthesis and Derivative Formation

  • Diels-Alder Dimers Formation : The acetonide of cis-diol metabolite of this compound, produced from the oxidation of styrene by Pseudomonas putida, undergoes Diels-Alder dimerizations to form different types of compounds (Hudlický & Boros, 1993).
  • Conversion into Enantiomerically Pure Compounds : Enzymatically derived and enantiomerically pure forms of this compound have been elaborated into compounds embodying the pentacyclic framework of Vindoline, a precursor to anticancer agents vinblastine and vincristine (White & Banwell, 2016).
  • Reactions with N-substituted Maleimides and Ketenes : The compound reacts with N-substituted maleimides, diphenylketene, dichlorocarbene, and ethoxycarbonylcarbene, leading to various reaction products (Downing et al., 1990).

Chemical Reactions and Mechanisms

  • Osmylation Studies : A study on the osmylation of chiral cis-cyclohexadienediols, closely related to this compound, showed preferential dihydroxylation on the more electron-rich double bond, with the presence of protecting groups on the diol functionality being crucial (Brovetto et al., 1999).
  • Synthesis of Hydroxyshikimic Acid : This compound was used in the synthesis of 6β-hydroxyshikimic acid and its derivatives, highlighting its utility in complex organic syntheses (Blacker et al., 1995).

properties

Product Name

(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C8H10O2/c1-2-6-4-3-5-7(9)8(6)10/h2-5,7-10H,1H2/t7-,8-/m0/s1

InChI Key

VQKKVCTZENPFCZ-YUMQZZPRSA-N

Isomeric SMILES

C=CC1=CC=C[C@@H]([C@H]1O)O

Canonical SMILES

C=CC1=CC=CC(C1O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 2
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 3
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 4
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 5
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol
Reactant of Route 6
(1S,2S)-3-ethenylcyclohexa-3,5-diene-1,2-diol

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